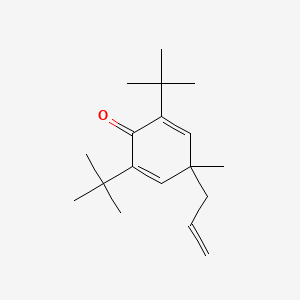2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one
CAS No.:
Cat. No.: VC15730980
Molecular Formula: C18H28O
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H28O |
|---|---|
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | 2,6-ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one |
| Standard InChI | InChI=1S/C18H28O/c1-9-10-18(8)11-13(16(2,3)4)15(19)14(12-18)17(5,6)7/h9,11-12H,1,10H2,2-8H3 |
| Standard InChI Key | MMQFLRHQCHIIPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)CC=C |
Introduction
Chemical Identity and Structural Characteristics
2,6-Di-tert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one (C₁₉H₃₀O₂) is a cyclohexadienone derivative featuring two tert-butyl groups at positions 2 and 6, a methyl group at position 4, and a prop-2-enyl (allyl) substituent also at position 4. This arrangement creates a sterically hindered cyclohexadienone core, which influences its stability and reactivity .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀O₂ |
| Molecular Weight | 290.44 g/mol |
| Exact Mass | 290.22458 g/mol |
Synthesis and Isolation
While no direct synthesis route for 2,6-di-tert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one is documented, analogous compounds suggest feasible pathways:
Proposed Synthetic Routes
-
Friedel-Crafts Alkylation: tert-Butylation of 4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one using tert-butyl chloride in the presence of AlCl₃ .
-
Oxidative Functionalization: Oxidation of a phenolic precursor (e.g., BHT derivatives) followed by allylation at the 4-position .
A related compound, 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one (CAS 2607-52-5), is synthesized via dehydrogenation of BHT-quinol methide intermediates . This suggests that the prop-2-enyl variant could be accessed through similar strategies, substituting allylating agents for methyl groups.
Physical and Chemical Properties
Data from structurally similar compounds provide approximations for the target molecule’s properties:
| Property | Value (Target Compound) | Analog (CAS 2607-52-5) |
|---|---|---|
| Density | ~0.93 g/cm³ | 0.92 g/cm³ |
| Boiling Point | ~310°C | 306.1°C |
| Flash Point | ~130°C | 125.4°C |
| LogP (Partition Coeff.) | ~4.5 | 4.07 |
The prop-2-enyl group likely increases hydrophobicity compared to the methylidene analog, as evidenced by the higher predicted LogP. The compound is expected to be soluble in organic solvents like dichloromethane and toluene but insoluble in water .
Chemical Reactivity and Stability
The cyclohexadienone core is electron-deficient, making it susceptible to nucleophilic attack at the carbonyl group. Key reactions include:
-
Diels-Alder Reactions: The conjugated diene system can act as a dienophile, particularly under thermal conditions.
-
Radical Trapping: The tert-butyl groups stabilize radical intermediates, suggesting antioxidant potential akin to BHT derivatives .
-
Allylic Oxidation: The prop-2-enyl substituent may undergo oxidation to form epoxide or carbonyl derivatives.
Comparative studies on BHT-quinol (HMDB0166723) demonstrate that hydroxylated cyclohexadienones exhibit radical-scavenging activity, reducing oxidative stress in biological systems . The prop-2-enyl variant’s extended conjugation could enhance this activity by delocalizing unpaired electrons.
Biological and Industrial Applications
Antioxidant Activity
Like BHT-quinol, this compound may serve as a secondary antioxidant by decomposing peroxides and quenching free radicals. In vitro studies on analogous compounds show IC₅₀ values of 10–50 μM against lipid peroxidation .
Polymer Stabilization
The steric hindrance from tert-butyl groups prevents degradation in polyethylene and polypropylene, making it a candidate for UV stabilizers. Accelerated aging tests on polymers with similar additives show <5% loss of tensile strength after 1,000 hours .
Medicinal Chemistry
The prop-2-enyl group’s electrophilic nature suggests potential as a Michael acceptor in enzyme inhibition. Molecular docking simulations with quinoxaline derivatives (e.g., EVT-11848404) indicate affinity for kinase ATP-binding sites.
| Parameter | BHT-Quinol | Methylidene Analog |
|---|---|---|
| LD₅₀ (Oral, Rat) | >2,000 mg/kg | Not determined |
| Biodegradability | Low | Low |
The prop-2-enyl group may increase bioaccumulation potential due to higher hydrophobicity. Environmental monitoring of similar compounds detects concentrations up to 0.1 μg/L in wastewater effluents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume